molecular formula C14H14N2O2 B12858857 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine

5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine

Cat. No.: B12858857
M. Wt: 242.27 g/mol
InChI Key: HQNMKHASJORZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is a chemical compound of interest in organic chemistry and pharmaceutical research. The structure features a pyridinamine group and a 1,3-dioxolane moiety, which is commonly used as a protecting group for aldehydes and ketones in multi-step synthetic pathways . Researchers can utilize this compound as a key building block or intermediate in the development of more complex molecules. Research Applications The specific research applications and mechanism of action for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine are areas of ongoing investigation. Compounds containing the 1,3-dioxolane functional group have been studied for a range of biological activities, including as potential antibacterial and antifungal agents . The 2-pyridinamine group is also a common pharmacophore in medicinal chemistry. Researchers are encouraged to explore its utility in their specific projects. Note on Use This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

5-[3-(1,3-dioxolan-2-yl)phenyl]pyridin-2-amine

InChI

InChI=1S/C14H14N2O2/c15-13-5-4-12(9-16-13)10-2-1-3-11(8-10)14-17-6-7-18-14/h1-5,8-9,14H,6-7H2,(H2,15,16)

InChI Key

HQNMKHASJORZMI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CN=C(C=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine typically involves:

  • Construction of the pyridine core with appropriate substitution.
  • Introduction of the 1,3-dioxolane protecting group on the phenyl ring.
  • Amination at the 2-position of the pyridine ring.
  • Coupling of the substituted phenyl moiety to the pyridine ring.

Preparation of the 1,3-Dioxolane Substituted Phenyl Intermediate

The 1,3-dioxolane ring is commonly introduced as a protecting group for aldehydes or ketones via acetalization with ethylene glycol under acidic conditions.

Typical procedure:

  • React 3-formylphenyl derivative with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
  • Reflux in anhydrous benzene or toluene using a Dean-Stark apparatus to remove water and drive the equilibrium toward acetal formation.
  • After completion, neutralize with aqueous base (e.g., NaOH), extract, dry, and purify to obtain the 1,3-dioxolane protected phenyl compound with yields often exceeding 90%.

Example data from literature:

Step Reagents & Conditions Yield (%) Notes
Acetalization 3-formylphenyl + ethylene glycol, PTSA, reflux in benzene, Dean-Stark >99 High purity, white solid obtained

Synthesis of 2-Pyridinamine Core

The 2-pyridinamine moiety can be prepared by electrophilic amination or nucleophilic substitution on appropriately substituted pyridine derivatives.

Key methods include:

  • Electrophilic amination of pyridyl Grignard reagents with dioxolane-protected intermediates.
  • Direct amination of halogenated pyridines using ammonia or amine sources in the presence of bases such as sodium hydride or potassium hydroxide.

Typical reaction conditions:

  • Use of polar aprotic solvents (e.g., dimethylformamide, acetonitrile).
  • Base-mediated substitution at 0–100°C, often 20–50°C for 1–12 hours.
  • Catalysts or additives such as potassium iodide may be used to enhance reaction rates.

Coupling of the Phenyl and Pyridine Units

The coupling of the 1,3-dioxolane-substituted phenyl ring to the 2-pyridinamine core is often achieved via:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) when halogenated pyridines and boronic acid or amine derivatives are available.
  • Cyclization reactions involving intermediates such as benzenamines and substituted pyridine derivatives under polar solvent conditions.

Reaction parameters:

Parameter Typical Range/Value
Solvent Water/2-propanol or 2-propanone mixtures
Temperature Elevated, often 50–100°C
Base Alkali metal hydroxides/carbonates or organic bases (e.g., triethylamine)
Catalyst Palladium or palladium chloride (for cross-coupling)

Representative Preparation Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Acetalization of aldehyde 3-formylphenyl + ethylene glycol, PTSA, reflux benzene, Dean-Stark >99
2 Halogenation or functionalization of pyridine 2,5-dibromopyridine or 2-chloropyridine derivatives, CuCN/NaCN or other nucleophiles 70–80
3 Amination Ammonia or amine source, base (NaOH, KOH), polar aprotic solvent, 20–50°C, 1–12 h 60–85
4 Coupling (cross-coupling or cyclization) Pd catalyst, base, polar solvent, elevated temperature 65–90

Detailed Research Findings and Notes

  • The use of alkali metal bases such as sodium hydroxide or potassium carbonate is critical for deprotonation and activation of amine or azole intermediates.
  • Excess azole or conversion to metal salt forms can improve yields in cyclization steps.
  • Polar solvents like dimethylformamide or acetonitrile facilitate nucleophilic substitution and amination reactions.
  • The 1,3-dioxolane protecting group is stable under basic and moderate heating conditions, allowing for subsequent functionalization without deprotection.
  • Palladium-catalyzed cross-coupling is a preferred method for forming the C–N bond between the pyridine and phenyl rings, offering high selectivity and yield.
  • Reaction times vary from 1 to 24 hours depending on the step and conditions, with temperatures ranging from ambient to reflux.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine with related pyridinamine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine 1,3-Dioxolane-substituted phenyl C14H13N3O2 255.28 Not explicitly provided Photochromism, optoelectronics
2-Amino-5-[3-(benzyloxy)phenyl]pyridine Benzyloxy-substituted phenyl C18H15N3O 289.33 Not explicitly provided Intermediate in drug synthesis
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy-substituted pyridine C11H11N3O 201.23 1249109-42-9 Pharmaceutical research
Buparlisib (5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine) Trifluoromethyl, morpholinyl groups C18H21F3N6O2 410.40 944396-07-0 PI3K inhibitor (anticancer)
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine Dichlorophenyl-isoxazole C13H9Cl2N5O 338.15 264256-44-2 Antimicrobial activity (predicted)

Key Observations:

  • Substituent Impact on Functionality: The 1,3-dioxolane group in the target compound enhances electron-donating capacity and steric accessibility, favoring photochromic behavior. In contrast, bulkier groups like benzyloxy () or trifluoromethyl (Buparlisib, ) may limit photoresponsiveness but improve pharmacological stability .
  • Biological vs. Material Applications: While Buparlisib and 5-(2-Methoxypyridin-3-yl)pyridin-2-amine are tailored for kinase inhibition and drug discovery, the dioxolane-containing analog’s photochromism suggests utility in optical switches or sensors .

Biological Activity

5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is an organic compound notable for its unique structural features, which include a pyridinamine moiety and a phenyl group substituted by a 1,3-dioxolane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor, antibacterial, and antifungal properties.

Chemical Structure and Properties

The molecular formula of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is C13H13N1O2C_{13}H_{13}N_{1}O_{2}, with a molecular weight of approximately 242.27 g/mol. The presence of nitrogen and oxygen heteroatoms in its structure contributes to its chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the dioxolane ring and subsequent attachment to the pyridinamine structure. The synthetic route often employs various reagents and catalysts to achieve high yields and purity.

Antitumor Activity

Preliminary studies suggest that 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine may exhibit antitumor properties . The proposed mechanism involves inducing oxidative stress in cancer cells, leading to apoptosis. This activity positions it as a potential candidate for further development in cancer therapeutics.

Antibacterial and Antifungal Properties

Research indicates that compounds containing the 1,3-dioxolane structure often demonstrate significant antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The biological screening of similar derivatives has highlighted their potential in treating infections caused by resistant strains.

Comparative Analysis with Related Compounds

To better understand the biological activity of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Amino-2-(1,3-dioxolan-2-yl)pyridineC9H11N1O2C_{9}H_{11}N_{1}O_{2}Contains amino group; simpler structure
5-(1,3-Dioxolan-2-yl)-2-(trifluoromethyl)pyridineC11H8F3N1O2C_{11}H_{8}F_{3}N_{1}O_{2}Fluorinated derivative; different electronic properties
6-(1,3-Dioxolan-2-yl)-4-methylpyridinamineC12H13N1O2C_{12}H_{13}N_{1}O_{2}Methyl substitution alters reactivity

The combination of the dioxolane ring with a pyridinamine structure may enhance the biological activity and reactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of dioxolane derivatives. For example:

  • A study demonstrated that specific dioxolane derivatives exhibited notable antifungal activity against Candida albicans, showing promise as therapeutic agents for fungal infections .
  • Another research effort focused on synthesizing new dioxolanes that displayed significant antibacterial effects against Staphylococcus epidermidis and Pseudomonas aeruginosa, suggesting a broad spectrum of antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine, and how can purity be optimized?

  • Methodology :

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling to attach the dioxolane-substituted phenyl group to the pyridinamine core. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) for higher yields .
  • Cyclization strategies : Employ Appel salt (4-chloro-5H-1,2,3-dithiazolium chloride) to stabilize intermediates during ring formation, as demonstrated in analogous pyridinamine syntheses .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the dioxolane and pyridinamine moieties. Compare δH values for aromatic protons (typically 6.8–8.5 ppm) and dioxolane protons (4.5–5.5 ppm) .
  • IR spectroscopy : Identify characteristic C-O-C stretching (1050–1150 cm⁻¹) in the dioxolane ring and N-H bending (1600–1650 cm⁻¹) in the pyridinamine group .
  • Melting point analysis : Determine purity via sharp melting points (e.g., 268–287°C for analogous compounds) .

Q. How should 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine be stored to ensure stability?

  • Methodology :

  • Storage conditions : Keep in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the dioxolane ring .
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) during handling, as pyridinamine derivatives may cause respiratory irritation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine derivatives?

  • Methodology :

  • DFT calculations : Model electron density distributions to predict reactivity at specific positions (e.g., para vs. meta on the phenyl ring) .
  • Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps in cross-coupling pathways .

Q. How can computational methods predict the biological activity of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine?

  • Methodology :

  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the pyridinamine NH₂ and active-site residues .
  • ADMET profiling : Use SwissADME to assess solubility, permeability, and metabolic stability, prioritizing derivatives with logP < 3 and high topological polar surface area (>80 Ų) .

Q. How can contradictions in spectroscopic data for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine derivatives be resolved?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to distinguish isomers (e.g., ortho vs. para substitution) .
  • Variable-temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at low temperatures (–40°C) .

Q. What experimental designs are recommended to evaluate the biological activity of this compound?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via microdilution (MIC values against Gram+/– bacteria) and anti-inflammatory effects using COX-2 inhibition assays .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values and selectivity indices .

Q. How does the dioxolane ring influence the compound’s reactivity in further functionalization?

  • Methodology :

  • Protection/deprotection strategies : Hydrolyze the dioxolane under acidic conditions (HCl/THF) to expose ketone intermediates for subsequent reactions .
  • Electrophilic substitution : Introduce halogens (Br₂/FeCl₃) or nitro groups (HNO₃/H₂SO₄) at the activated para position of the phenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.